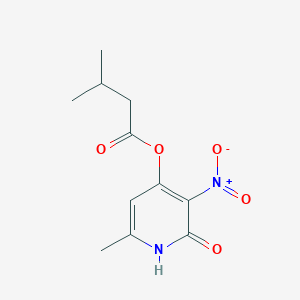

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-methylbutanoate

Description

Properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-6(2)4-9(14)18-8-5-7(3)12-11(15)10(8)13(16)17/h5-6H,4H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOQDWVEWUCYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-methylbutanoate typically involves the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with 3-methylbutanoic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the butanoate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include alcohols, amines, and thiols, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-methylbutanoate is a chemical compound belonging to the pyridine family. It is characterized by its yellow crystalline powder form and has a molecular formula with a molecular weight of approximately 242.24 g/mol. The compound features a nitro group, a carbonyl group, and an ester linkage, contributing to its chemical reactivity and potential biological activities. Its structure includes a dihydropyridine ring, which is significant in various chemical and biological contexts.

Potential Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, research suggests potential applications in various fields:

- Biological Activities Research indicates that this compound exhibits potential biological activities.

- Synthesis The synthesis of this compound typically involves specific reaction conditions that require careful control to optimize yield and purity, potentially utilizing continuous flow reactors in industrial settings.

- Multiple fields This compound has various applications across multiple fields.

Structural Similarity

Several compounds share structural similarities with this compound. Here are some examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl propionate | Similar pyridine structure | Different ester side chain |

| 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate | Contains a benzoate moiety | Potentially enhanced lipophilicity |

| 6-Methyl-3-nitroquinolinone | Related heterocyclic structure | Different ring system with potential biological activity |

These compounds highlight the uniqueness of this compound due to its specific functional groups and biological activity potential.

Additional compounds

Other related compounds include:

- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-ethoxybenzoate, which belongs to the class of pyridine derivatives. It can be used as an intermediate in the synthesis of more complex organic molecules. It has been investigated for its potential as an inhibitor of protein kinases, which are enzymes involved in cell signaling pathways. The compound has also shown promise in the development of anti-cancer agents due to its ability to inhibit the growth of certain cancer cell lines. It can be used in the production of materials with specific properties, such as polymers and coatings.

- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate with the molecular formula C14H12N2O5 .

- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl propionate with the molecular formula C9H10N2O .

- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-chloro-2-methoxybenzoate with the molecular formula C14H11ClN2O6 .

- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate with the molecular formula C16H16N2O5 .

- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(piperidin-1-ylsulfonyl)benzoate with the molecular formula C18H19N3O7S and a molecular weight of 421.4 .

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-methylbutanoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound may inhibit the activity of these proteins by binding to their active sites, thereby preventing their catalytic activity. This interaction can lead to changes in cell signaling pathways and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Dihydropyridine Family

The dihydropyridine core is a common motif in medicinal chemistry. Key analogs include:

(a) (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

- Structure : A dihydropyridine derivative with a boronic acid (-B(OH)₂) at position 3 and a methyl group at position 1.

- Key Differences : The absence of a nitro group and ester chain reduces electrophilicity and lipophilicity compared to the target compound. Boronic acids are often used in Suzuki–Miyaura cross-coupling reactions, suggesting divergent synthetic applications .

(b) 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide

- Structure: Features a cyano (-CN), mercapto (-SH), and carboxamide (-CONHPh) substituents.

- The lack of a nitro group or ester limits direct comparison in reactivity but highlights structural versatility within the dihydropyridine class .

Ester-Functionalized Analogues

The 3-methylbutanoate ester in the target compound can be compared to simpler esters in flavor and fragrance chemistry:

(a) Ethyl 3-methylbutanoate

- Structure: A straight-chain ester of 3-methylbutanoic acid and ethanol.

- Key Differences: The absence of the dihydropyridine-nitro system simplifies its chemical behavior. Ethyl 3-methylbutanoate is volatile and abundant in fruit aromas, as noted in gas chromatography studies (e.g., higher abundance in MA–MD samples vs. GA–GD samples in Figure 6 of ). This suggests that branching in the ester chain (3-methylbutanoate vs. ethyl) may reduce volatility in the target compound due to increased molecular weight and steric hindrance .

(b) Propyl propanoate

- Structure : A linear ester with a three-carbon chain.

- Key Differences: Propyl propanoate exhibited higher abundance in MA samples than GA samples (, Figure 6), indicating that ester chain length and branching influence partitioning in analytical matrices. The target compound’s 3-methylbutanoate group likely enhances hydrophobicity compared to linear esters, affecting solubility and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Dihydropyridine Derivatives

| Compound Name | Substituents (Positions) | Key Functional Groups | Notable Properties |

|---|---|---|---|

| Target Compound | -NO₂ (3), -CH₃ (6), 3-methylbutanoate (4) | Nitro, ester | High electrophilicity, moderate lipophilicity |

| (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid | -B(OH)₂ (3), -CH₃ (1) | Boronic acid | Cross-coupling reagent |

| 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide | -CN (5), -SH (6), -CONHPh (3) | Cyano, mercapto, carboxamide | Enhanced hydrogen-bonding capacity |

Table 2: Relative Abundance of Ester Compounds in Analytical Samples ()

| Compound | Abundance in MA vs. GA Samples | Abundance in MB vs. GB Samples | Key Implication |

|---|---|---|---|

| Ethyl 3-methylbutanoate | Higher in MA | Higher in MB | Branching increases retention |

| Propyl propanoate | Higher in MA | Higher in MB | Chain length affects volatility |

| Butanol monomers/dimers | Lower in MA | Lower in MB | Polar groups reduce abundance in nonpolar phases |

Research Findings and Implications

- Structural Effects on Reactivity : The nitro group in the target compound likely enhances susceptibility to nucleophilic attack compared to boronic acid or carboxamide analogs, making it a candidate for further functionalization .

- Ester Chain Influence: The 3-methylbutanoate group may confer greater metabolic stability than linear esters (e.g., ethyl or propyl esters) due to steric protection of the ester bond, as inferred from volatility trends in .

- Analytical Behavior: Gas chromatography data () suggest that branched esters like 3-methylbutanoate exhibit intermediate volatility compared to linear esters and alcohols, aligning with predicted physicochemical properties.

Biological Activity

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-methylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Structural Information

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C13H15N3O5

- Molecular Weight : 281.28 g/mol

Synthesis

The synthesis of this compound typically involves the nitration of a precursor compound followed by esterification. The reaction conditions are optimized for yield and purity, often utilizing catalysts and controlled environments.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The nitro group is thought to play a crucial role in modulating enzyme activity, potentially acting as an inhibitor in various biochemical pathways.

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic properties, particularly in:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate | Structure | Moderate enzyme inhibition |

| 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate | Structure | High anti-inflammatory activity |

This table illustrates how variations in substituents can significantly alter the biological profile of similar compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of specific enzymes associated with disease pathways. For instance:

- Enzyme Inhibition : A study reported a dose-dependent inhibition of enzyme activity at concentrations ranging from 10 µM to 100 µM.

- Cell Line Studies : Testing on human cancer cell lines revealed that the compound reduces cell viability by approximately 40% at a concentration of 50 µM over 48 hours.

Q & A

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

- Methodology : Use QSAR models (e.g., CoMFA, CoMSIA) with descriptors like logP, H-bond donors, and steric bulk. Dock derivatives into target protein structures (AutoDock Vina) to simulate binding affinities. Validate predictions with synthetic analogs and bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.